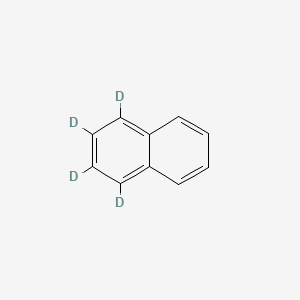

Tetradeuterionaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

19796-93-1 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

132.198 |

IUPAC Name |

1,2,3,4-tetradeuterionaphthalene |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,5D,6D |

InChI Key |

UFWIBTONFRDIAS-NMRLXUNGSA-N |

SMILES |

C1=CC=C2C=CC=CC2=C1 |

Synonyms |

(1,2,3,4-2H4)Naphthalene |

Origin of Product |

United States |

Synthetic Methodologies for Tetradeuterionaphthalene Isomers

Isotope Exchange Reactions in Naphthalene (B1677914) Deuteration

Isotope exchange reactions are a direct method for introducing deuterium (B1214612) into the naphthalene core by replacing existing hydrogen atoms. These methods can be broadly categorized into acid-catalyzed processes and those employing metal-based catalysts, each offering different levels of selectivity and efficiency.

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a powerful technique for deuterating aromatic compounds. These reactions typically proceed through an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile. The reactivity and selectivity are governed by the acidity of the medium and the stability of the intermediate carbocation (arenium ion).

A particularly potent system for this purpose involves the use of a deuterated Brønsted acid in conjunction with a Lewis acid, such as deuterium bromide (DBr) with aluminum bromide (AlBr₃). The combination creates a superacidic environment that can activate the stable aromatic rings of naphthalene for exchange. The catalytic activity of the AlBr₃ solution in liquid DBr is exceptionally high, capable of catalyzing hydrogen exchange in even less reactive hydrocarbons. In this system, the proposed mechanism involves the formation of a highly electrophilic species, SD⁺, from the substrate (S), DBr, and AlBr₃, which facilitates the exchange without the formation of free ions.

While effective, these strongly acidic conditions can sometimes lead to side reactions or decomposition of sensitive substrates. nih.gov The solubility of the substrate in the often aqueous or highly polar reaction medium can also be a challenge. nih.gov

To overcome the harshness of strong acid catalysis and achieve greater control over the labeling pattern, various metal-based catalytic systems have been developed. These methods often operate under milder conditions and can offer superior regioselectivity.

Transition metal catalysts have proven highly effective for aromatic H/D exchange. Groups 5 and 6 metal chlorides, such as molybdenum pentachloride (MoCl₅) and tungsten hexachloride (WCl₆), are simple and efficient catalysts for the deuteration of naphthalene using deuterated benzene (B151609) (C₆D₆) as the deuterium source. researchgate.net Palladium-catalyzed systems, utilizing novel N,N-bidentate ligands, enable the use of deuterium oxide (D₂O) as a convenient and inexpensive deuterium source for the late-stage deuteration of arenes. acs.org This method is noted for its high functional group tolerance. acs.org

Iridium-based catalysts are also prominent. Rigid, electron-rich iridium PCP pincer complexes are highly active H/D exchange catalysts using either C₆D₆ or D₂O. rsc.org By modifying reaction conditions, the deuteration levels can be controlled, ranging from nearly exhaustive to selective for sterically accessible sites. rsc.org Supported iridium nanoparticles represent a heterogeneous catalysis approach, offering high chemo- and regioselectivity with C₆D₆ as the deuterium source, and avoiding common side reactions like hydrogenation. chemrxiv.org

Alkali-metal bases provide a transition-metal-free alternative. The superbasic combination of sodium 2,2,6,6-tetramethylpiperidide (NaTMP) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) can catalytically promote the H/D exchange of non-activated arenes like naphthalene under mild conditions with C₆D₆. nih.govnih.gov

A novel metal-free approach utilizes photoexcitation. By leveraging the enhanced basicity of naphthalene in its excited state, this method achieves selective deuteration using deuterated hexafluoroisopropanol (HFIP-d1) as the deuterium source, targeting positions that are often inaccessible through traditional methods. nih.gov

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| MoCl₅, WCl₆, NbCl₅, TaCl₅ | C₆D₆ | Simple, efficient metal chloride catalysts. | researchgate.net |

| Iridium PCP Pincer Complexes | C₆D₆ or D₂O | Highly active under mild conditions; selectivity can be tuned by reaction conditions. | rsc.org |

| NaTMP/PMDETA | C₆D₆ | Transition-metal-free; superbasic system; mild conditions. | nih.gov |

| Palladium / N,N-bidentate ligand | D₂O | Excellent functional group tolerance; convenient deuterium source. | acs.org |

| Supported Iridium Nanoparticles | C₆D₆ | Heterogeneous catalyst; high chemo- and regioselectivity (para/meta). | chemrxiv.org |

| Photoexcitation / HFIP-d1 | HFIP-d1 | Metal-free; exploits excited-state basicity for unique selectivity (e.g., C5 position). | nih.gov |

Acid-Catalyzed Deuterium Exchange Processes (e.g., DBr/AlBr₃ system)

Targeted Synthesis of Specific Tetradeuterionaphthalene Isomers (e.g., 1,4,5,8-Tetradeuterionaphthalene)

While isotope exchange reactions are useful, the synthesis of a specific isomer like 1,4,5,8-tetradeuterionaphthalene often requires a more targeted, multi-step synthetic route. This approach provides unambiguous placement of deuterium atoms, which is crucial for applications like vibrational spectroscopy where specific isomers are needed to make definitive assignments. cdnsciencepub.comscispace.com

The synthesis of 1,4,5,8-tetradeuterionaphthalene has been reported in the literature and serves as a key example of targeted synthesis. acs.orgscite.ai One established pathway begins with 1,5-dinitronaphthalene. The synthesis proceeds through a series of reactions that selectively introduce deuterium at the desired α-positions (1, 4, 5, and 8). This method ensures that the final product is the specific 1,4,5,8-isomer, free from other deuterated isomers that might be produced in a general exchange reaction. The precise control afforded by such syntheses is indispensable for fundamental research, such as assigning frequencies to the normal modes of vibration for the molecule. scispace.com

Regioselectivity and Stereoselectivity in Deuteration Reactions

Regioselectivity—the control over which constitutional isomer is formed—is a critical aspect of naphthalene deuteration. The naphthalene ring has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive in electrophilic substitution reactions due to the greater stability of the resulting carbocation intermediate.

In acid-catalyzed exchange, this inherent reactivity preference often leads to faster deuteration at the α-positions. However, under forcing conditions, exchange can also occur at the β-positions, leading to mixtures of isomers.

More sophisticated catalytic systems offer greater control over regioselectivity.

Steric Control : Supported iridium nanoparticle catalysts show a preference for deuterating the sterically less hindered para- and meta-C-H bonds of substituted arenes, leaving ortho-positions untouched. chemrxiv.org In naphthalene, this translates to predictable patterns based on accessibility.

Electronic Control : Photoexcitation-based methods can provide "orthogonal" selectivity compared to ground-state reactions. For instance, in naphthalene-containing drugs like propranolol (B1214883) and dapoxetine, photochemical deuteration shows strong selectivity for the distal C5 position, a feat that is challenging for many transition metal catalysts. nih.gov

Catalyst-Substrate Interaction : Iridium pincer complexes can be tuned; under mild conditions, they can selectively deuterate more accessible C-H sites, while more forcing conditions lead to exhaustive deuteration, including the less reactive bay positions of naphthalene. rsc.org

| Method | Observed Regioselectivity | Controlling Factor | Reference |

|---|---|---|---|

| Acid Catalysis (e.g., DBr/AlBr₃) | Preferential exchange at α-positions (1,4,5,8). | Electronic (stability of arenium ion). | |

| Iridium Nanoparticles | Selective for sterically accessible C-H bonds. | Steric hindrance. | chemrxiv.org |

| Photoexcitation | Selective for positions inaccessible by other methods (e.g., C5 in derivatives). | Electronic (enhanced basicity of excited state). | nih.gov |

| Iridium Pincer Complexes | Selectivity is tunable from accessible sites to exhaustive deuteration. | Reaction conditions (temperature, time). | rsc.org |

Stereoselectivity is less commonly discussed for naphthalene itself, as it is an achiral molecule. However, in the deuteration of substituted naphthalenes or related cyclic systems, controlling the stereochemical outcome of the reaction can be important.

Isotopic Purity Assessment and Isolation Techniques in Deuterated Naphthalene Synthesis

Following the synthesis of tetradeuterionaphthalene, it is essential to determine its isotopic purity and isolate it from the reaction mixture.

Isotopic Purity Assessment: The isotopic purity, or the atom percentage of deuterium (atom % D), is a measure of the extent of deuteration. sigmaaldrich.com

Mass Spectrometry (MS): This is a primary tool for assessing isotopic distribution. By analyzing the molecular ion peaks, one can determine the relative abundance of molecules with different numbers of deuterium atoms (e.g., C₁₀H₄D₄, C₁₀H₅D₃, etc.). Measurements can be made at low ionizing voltages, below the appearance potential of fragment ions, to ensure that the observed peaks correspond only to the molecular ions, providing an accurate isotopic analysis. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to quantify the degree of deuteration by comparing the integration of remaining proton signals to an internal standard. acs.org ²H NMR can also be used to directly observe the incorporated deuterium atoms. High-purity deuterated solvents are themselves characterized this way to ensure high isotopic enrichment. armar-europa.de

Isolation Techniques: The purification of the final deuterated product is crucial to remove unreacted starting materials, catalysts, and any byproducts. The choice of technique depends on the physical properties of the product and impurities.

Chromatography: Column chromatography is a versatile method for separating isomers and purifying products. mdpi.com For polycyclic aromatic hydrocarbons like naphthalene, techniques such as flash chromatography are effective. glsciences.eu

Distillation: If the deuterated naphthalene has a sufficiently different boiling point from impurities, distillation can be an effective purification method. google.com

Recrystallization: Since naphthalene is a solid at room temperature, recrystallization from a suitable solvent is a common and effective technique for obtaining high-purity crystalline material. cdnsciencepub.com

Extraction: Liquid-liquid extraction is often used as an initial workup step to separate the organic product from aqueous or acidic/basic reagents. glsciences.eugoogle.com

These purification steps, such as extraction, precipitation, filtration, and chromatography, are standard procedures to ensure the high chemical and isotopic purity of the final tetradeuterionaphthalene product. google.com

Spectroscopic Characterization and Elucidation of Tetradeuterionaphthalene

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the fundamental vibrational modes of molecules. oregonstate.eduoregonstate.edu For tetradeuterionaphthalene, these methods reveal detailed information about the assignment of vibrational frequencies, the effects of isotopic substitution, and the correlation between the spectra and the molecular geometry.

The vibrational spectrum of naphthalene (B1677914) (C₁₀H₈) is complex, with 48 normal modes of vibration. researchgate.net The assignment of these modes in its deuterated analogue, naphthalene-α-d₄ (1,2,3,4-tetradeuterionaphthalene), has been achieved through comprehensive analysis of its infrared and Raman spectra. researchgate.netcdnsciencepub.com In these studies, the spectra of naphthalene-d₀, naphthalene-α-d₄, and naphthalene-d₈ were compared to provide a complete and consistent assignment. researchgate.netcdnsciencepub.com

The assignment process relies on several factors, including band polarization in Raman spectra, band contours in gas-phase infrared spectra, and the application of the product and sum rules which relate the vibrational frequencies of isotopic molecules. researchgate.netcdnsciencepub.com The vibrations are categorized based on their symmetry properties (e.g., A₁, B₁, B₂, B₃ species for the D₂h point group of naphthalene). uni-muenchen.de Each vibrational frequency corresponds to a specific type of atomic motion, such as C-H stretching, C-D stretching, C-C stretching, and various in-plane and out-of-plane bending modes. researchgate.net

Below is a table summarizing the assignment of several key vibrational frequencies for naphthalene-α-d₄ compared to its non-deuterated counterpart.

Table 1: Assignment of Selected Vibrational Frequencies (cm⁻¹) in Naphthalene (C₁₀H₈) and Naphthalene-α-d₄ Data sourced from Mitra & Bernstein (1959). researchgate.netcdnsciencepub.com

| Vibrational Mode Description | Symmetry Species | Naphthalene (C₁₀H₈) Frequency (cm⁻¹) | Naphthalene-α-d₄ Frequency (cm⁻¹) |

|---|---|---|---|

| C-H/C-D Stretch | A₁ | 3054 | 3055 (C-H) |

| C-H/C-D Stretch | A₁ | - | 2275 (C-D) |

| C-C Stretch | A₁ | 1380 | 1380 |

| C-C Stretch | A₁ | 1025 | 1010 |

| Ring Breathing | A₁ | 763 | 743 |

| C-H/C-D In-plane Bend | B₂ | 1277 | 1270 (C-H) |

| C-H/C-D In-plane Bend | B₂ | - | 930 (C-D) |

| C-H/C-D Out-of-plane Bend | B₁ | 958 | 840 (C-D) |

| C-H/C-D Out-of-plane Bend | B₁ | 878 | 875 (C-H) |

Isotopic substitution of hydrogen with deuterium (B1214612) significantly alters the vibrational spectrum. libretexts.org The most pronounced effect is the shift of vibrational frequencies involving the substituted atoms. Because deuterium is approximately twice as heavy as hydrogen, the frequency of a C-D stretching vibration is significantly lower than that of a C-H stretch. This relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system. libretexts.org This typically results in a frequency ratio (νH/νD) of approximately √2, placing C-D stretching vibrations in the range of 2100-2300 cm⁻¹, compared to ~3000 cm⁻¹ for C-H stretches. researchgate.net

In the spectra of tetradeuterionaphthalene, significant frequency shifts are observed for modes directly involving the vibration of the deuterium atoms, such as C-D stretching and bending modes. researchgate.net For example, studies on deuterated naphthalenes have identified a distinct C-D vibration band between 2070-2300 cm⁻¹ in Raman spectra. researchgate.net Conversely, vibrations that are primarily localized to the carbon skeleton or the remaining C-H bonds show much smaller shifts. researchgate.net

Isotopic substitution also affects the intensities of vibrational bands. While a comprehensive theoretical prediction of intensity changes is complex, experimental observations in deuterated naphthalenes show variations in both IR absorption and Raman scattering intensities for certain modes. These changes arise from the alteration of the molecule's dipole moment and polarizability derivatives with respect to the normal coordinates of vibration.

The observed isotopic shifts are crucial for confirming vibrational assignments. By comparing the spectra of C₁₀H₈, C₁₀H₄D₄, and C₁₀D₈, researchers can confidently assign frequencies to specific atomic motions, as the magnitude of the shift indicates the degree of involvement of the isotopically substituted atoms in that particular vibration. researchgate.netsmu.edu

Vibrational spectra serve as a fingerprint of a molecule's structure. researchgate.net The frequencies and intensities of the observed bands in the IR and Raman spectra of tetradeuterionaphthalene are directly correlated with its geometry, bond strengths, and the masses of its constituent atoms.

The high-frequency region of the spectrum (above 2000 cm⁻¹) is dominated by stretching vibrations. In tetradeuterionaphthalene, this region clearly distinguishes between the C-H stretching modes of the unsubstituted ring and the C-D stretching modes of the deuterated ring. researchgate.netresearchgate.net The presence of C-D stretching bands around 2275 cm⁻¹ provides direct evidence of deuteration. researchgate.net

The mid-frequency region (1000-1600 cm⁻¹) is typically associated with C-C stretching vibrations and in-plane C-H/C-D bending modes. researchgate.net These vibrations are sensitive to the electronic structure of the aromatic rings. The persistence of strong bands in this region, similar to those in non-deuterated naphthalene, confirms the integrity of the fused aromatic ring structure.

The low-frequency region (below 1000 cm⁻¹) corresponds to out-of-plane bending vibrations and skeletal deformations of the entire molecule. researchgate.net The shifts observed in these modes upon deuteration provide information about the coupling between different parts of the molecule and confirm the specific locations of the deuterium atoms. The analysis of these vibrational modes, when compared with theoretical calculations, allows for a precise determination of the molecular structure and force field of the molecule. researchgate.net

Analysis of Isotopic Shifts and Intensity Changes in Vibrational Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ²H. libretexts.org

In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal from the spectrum, as deuterium is not detected in a standard proton NMR experiment. armar-europa.de For 1,2,3,4-tetradeuterionaphthalene, the ¹H NMR spectrum would be simplified, showing signals only for the protons on the unsubstituted ring (positions 5, 6, 7, and 8). These protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm.

In ¹³C NMR spectroscopy, the presence of deuterium has a more subtle effect. While the carbon atoms directly bonded to deuterium will still produce a signal, its characteristics are altered. The signal is often broadened and split into a multiplet due to coupling with deuterium (which has a nuclear spin I=1). Furthermore, deuterium substitution causes small upfield shifts (to lower ppm values) in the chemical shifts of the attached carbon (α-effect) and adjacent carbons (β-effect). mdpi.com These isotopic shifts, though small, can be used to probe molecular structure and bonding. researchgate.net For tetradeuterionaphthalene, one would expect to see distinct signals for the deuterated carbons (C1-C4) and the protonated carbons (C5-C8), as well as for the bridgehead carbons (C9, C10). The chemical shifts for the carbons in the non-deuterated ring would be largely unaffected and similar to those in naphthalene itself.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Tetradeuterionaphthalene Based on general principles and data for naphthalene and related compounds. oregonstate.edulibretexts.org

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-5, H-8 | ~7.8 | Signals for H-1 to H-4 are absent due to deuteration. |

| ¹H | H-6, H-7 | ~7.4 | |

| ¹³C | C-1, C-4 | ~128 | Signal may be a broadened triplet due to C-D coupling; slightly upfield shifted. |

| ¹³C | C-2, C-3 | ~126 | Signal may be a broadened triplet due to C-D coupling; slightly upfield shifted. |

| ¹³C | C-5, C-8 | ~128 | |

| ¹³C | C-6, C-7 | ~126 |

Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. magritek.com This technique is highly effective for confirming the specific sites of isotopic labeling and determining the isotopic distribution in a sample. acs.org

The ²H NMR spectrum of tetradeuterionaphthalene would exhibit signals corresponding directly to the deuterium atoms at positions 1, 2, 3, and 4. The chemical shift range in ²H NMR is very similar to that of ¹H NMR. magritek.com Therefore, one would expect to see two main signals in the aromatic region of the ²H spectrum: one for the deuterons at the α-positions (D-1, D-4) and another for the deuterons at the β-positions (D-2, D-3). The integration of these signals can provide a quantitative measure of the deuterium occupancy at each site, confirming the success and specificity of the deuteration process. The line widths in ²H NMR are generally broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus. magritek.com This technique provides unambiguous proof of the isotopic substitution pattern, which is crucial for interpreting the results from other spectroscopic methods and for applications that rely on site-specific labeling.

¹H and ¹³C NMR Chemical Shift Analysis in Tetradeuterionaphthalene

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of a compound and determining its isotopic composition. neu.edu.trkhanacademy.org In the analysis of tetradeuterionaphthalene, MS provides definitive evidence of successful deuterium incorporation by accurately measuring the increase in molecular weight compared to its non-deuterated counterpart, naphthalene. lcms.cz

When a molecule is introduced into a mass spectrometer, it is ionized, most commonly forming a positive ion called the molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this ion is measured, which, for a singly charged ion, corresponds to its molecular mass. neu.edu.tr The molecular formula of naphthalene is C₁₀H₈. The introduction of four deuterium atoms to create tetradeuterionaphthalene (C₁₀H₄D₄) results in a predictable mass shift.

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. orgchemboulder.com The substitution of four protium (B1232500) (¹H) atoms with four deuterium (²H) atoms increases the molecular weight. This mass difference provides high confidence in the identity of the synthesized deuterated compound. lcms.cz

Furthermore, mass spectrometry is used to analyze the isotopic abundance of a sample. nih.govlibretexts.org The mass spectrum of a deuterated compound will show a characteristic pattern of isotopologue peaks. For tetradeuterionaphthalene, the molecular ion peak will be observed at a higher m/z value than that of naphthalene. The relative intensities of the peaks corresponding to molecules with varying numbers of deuterium atoms can be used to assess the isotopic purity of the sample. High-resolution mass spectrometry can distinguish between ions with very similar nominal masses, providing unambiguous elemental formulas. orgchemboulder.com

Table 1: Comparison of Theoretical Molecular Weights

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 128.0626 |

| Tetradeuterionaphthalene | C₁₀H₄D₄ | 132.20 | 132.0877 |

Note: Calculations are based on the atomic weights and most common isotopic masses of Carbon (¹²C), Hydrogen (¹H), and Deuterium (²H).

Electron Spin Resonance (ESR) Spectroscopy of Tetradeuterionaphthalene Radical Anions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. bhu.ac.in The radical anion of naphthalene can be generated chemically or electrochemically, and its ESR spectrum provides detailed information about the distribution of the unpaired electron's density within the molecule. aapt.org This information is encoded in the hyperfine splitting patterns of the spectrum. libretexts.org

Hyperfine splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei that have a non-zero nuclear spin (I). bhu.ac.inlibretexts.org In the case of the naphthalene radical anion (C₁₀H₈⁻), the unpaired electron couples with the eight protons (¹H, I = 1/2). This results in a complex spectrum due to two groups of four equivalent protons (α- and β-positions).

When four of these protons are replaced with deuterium atoms (²H or D, I = 1), as in the tetradeuterionaphthalene radical anion, the ESR spectrum changes dramatically. This is due to two key differences between protons and deuterons: their nuclear spin and their magnetic moment. The number of hyperfine lines generated by a set of equivalent nuclei is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is their nuclear spin. libretexts.org

The replacement of protons with deuterons leads to a greater number of hyperfine lines, but with significantly smaller splitting constants (a), known as hyperfine coupling constants. The magnitude of 'a' is proportional to the magnetic moment of the nucleus and the spin density of the unpaired electron at that nucleus. libretexts.org Since the magnetic moment of deuterium is much smaller than that of a proton, the resulting hyperfine splittings (a_D) are smaller than the proton splittings (a_H). This often leads to a narrower, more complex, and sometimes poorly resolved ESR spectrum for the deuterated radical anion compared to its protonated counterpart.

Table 2: Nuclear Properties and ESR Spectral Effects of Hydrogen Isotopes

| Nucleus | Symbol | Nuclear Spin (I) | Number of Lines from N Nuclei | Relative Hyperfine Coupling Constant (a) |

|---|---|---|---|---|

| Protium | ¹H | 1/2 | 2N(1/2) + 1 = N + 1 | a_H (Larger) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orghnue.edu.vn For aromatic molecules like naphthalene, the absorption is dominated by π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. hnue.edu.vn

The UV spectrum of naphthalene dissolved in a suitable solvent, such as ethanol (B145695) or hexane, exhibits several absorption bands. These bands correspond to electronic transitions between different vibrational levels of the ground and excited electronic states. aip.org The spectrum typically shows a strong absorption band around 220 nm, another group of bands between 250-290 nm, and a weaker, highly structured band system around 310 nm. msu.edu These different band systems are associated with transitions to different excited singlet states of the molecule.

Isotopic substitution, such as the replacement of hydrogen with deuterium, can have a subtle effect on the electronic spectra of molecules. This phenomenon is primarily due to the difference in zero-point vibrational energies between the C-H and C-D bonds in both the ground and excited electronic states. The C-D bond is stronger and has a lower zero-point energy than the C-H bond.

Table 3: Typical UV Absorption Maxima for Naphthalene in Cyclohexane

| Electronic Transition | Wavelength (λ_max) | Molar Absorptivity (ε) | Expected Effect of Tetradeuteration |

|---|---|---|---|

| ¹B_b | ~221 nm | ~133,000 | Minor blue shift |

| ¹L_a | ~275 nm | ~5,700 | Minor blue shift |

| ¹L_b | ~312 nm | ~250 | Minor blue shift |

Note: The exact λ_max and ε values can vary slightly depending on the solvent used.

Investigation of Reaction Mechanisms Via Deuterium Isotope Effects

Fundamental Principles of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The effect is a consequence of the mass difference between isotopes, which leads to different zero-point vibrational energies for bonds involving these isotopes. A bond to a heavier isotope (like deuterium) has a lower zero-point energy (ZPE) and is therefore stronger than the corresponding bond to a lighter isotope (like hydrogen). Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).

kH/kD > 1 (Normal KIE): A "normal" KIE typically has a value greater than 1, indicating that the reaction is slower with the heavier isotope. This is direct evidence that the bond to the labeled atom is being cleaved in the rate-limiting step. The magnitude of the PKIE can provide further detail; for C-H/C-D bonds, a value around 7 at room temperature suggests a transition state where the bond is symmetrically and substantially broken.

kH/kD ≈ 1 (No KIE): A value close to unity implies that the bond to the isotopic label is not broken or formed during the RDS.

kH/kD < 1 (Inverse KIE): An "inverse" KIE occurs when the deuterated compound reacts faster. This often happens when the bond to the isotope becomes stiffer or more constrained in the transition state compared to the ground state.

The magnitude of the primary KIE is a powerful tool for analyzing bond scission in the transition state. For instance, a small PKIE might suggest an "early" or "late" transition state where bond breaking has not significantly progressed or is nearly complete, respectively, as predicted by the Hammond postulate.

| kH/kD Value | Type of KIE | Mechanistic Implication |

|---|---|---|

| > 2 | Significant Normal KIE | C-H/D bond is broken in the rate-determining step. |

| ~ 6-8 | Maximum Normal KIE | Symmetrical, linear transfer of proton/deuteron (B1233211) in the transition state. |

| ~ 1 | No KIE | C-H/D bond is not broken in the rate-determining step. |

| < 1 | Inverse KIE | Bond to H/D is strengthened or rehybridization occurs in the transition state. |

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs but provide crucial information about changes in the electronic environment or hybridization at the reaction center. They are classified based on the proximity of the isotope to the reaction center.

α-Secondary KIEs: The isotope is attached directly to the reaction center (the atom undergoing a change in bonding). These effects are sensitive to changes in hybridization. A change from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization during the reaction typically results in a normal KIE (kH/kD > 1), while the reverse process (sp2 to sp3) often leads to an inverse KIE (kH/kD < 1).

β-Secondary KIEs: The isotope is on an atom adjacent to the reaction center. These effects are often interpreted in terms of hyperconjugation with the developing transition state. For example, in the formation of a carbocation, a C-H or C-D bond at the β-position can donate electron density into the empty p-orbital, stabilizing the transition state. Since a C-H bond is a better hyperconjugative donor than a C-D bond, this leads to a normal KIE (kH/kD > 1).

γ-Secondary KIEs: Isotopic substitution is two bonds away from the reaction center. These effects are typically very small and can arise from steric factors or other long-range electronic interactions.

| SKIE Type | Isotope Position | Typical kH/kD (per D) | Mechanistic Insight |

|---|---|---|---|

| α-effect | On reaction center | 0.95 - 1.05 (inverse) | Change from sp2 to sp3 hybridization. |

| α-effect | On reaction center | 1.10 - 1.25 (normal) | Change from sp3 to sp2 hybridization. |

| β-effect | Adjacent to reaction center | 1.05 - 1.30 (normal) | Hyperconjugative stabilization of a developing positive charge. |

| γ-effect | Two bonds from reaction center | ~1.00 ± 0.05 | Minor steric or conformational effects. |

While kinetic isotope effects concern reaction rates, equilibrium isotope effects (EIEs) pertain to the position of a chemical equilibrium. An EIE reflects the effect of isotopic substitution on the equilibrium constant (K) of a reversible reaction. The effect arises because the substitution changes the vibrational energy landscape of both the reactants and the products.

The equilibrium constant for an isotope exchange reaction (e.g., AX + BY ⇌ AY + BX, where X and Y are isotopes) is driven by the differences in zero-point energies between the isotopologues on either side of the equation. Heavier isotopes tend to accumulate in the molecular species where they are most strongly bound. EIEs are quantified by a fractionation factor, α, which is the ratio of isotope ratios in two substances at equilibrium. These effects are crucial for understanding reversible processes and can be distinguished from kinetic effects, as EIEs are independent of the reaction progress once equilibrium is reached.

Secondary Kinetic Isotope Effects (α, β, and γ-effects) and Hybridization Changes

Application of Tetradeuterionaphthalene in Elucidating Organic Reaction Pathways

Tetradeuteronaphthalene, specifically 1,2,3,4-tetradeuterionaphthalene or other selectively deuterated isomers, serves as an ideal substrate for applying the principles of KIEs to study reactions involving the naphthalene (B1677914) core, such as aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The generally accepted mechanism involves two steps:

Slow Step (Rate-Determining): The aromatic ring attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.

Fast Step: A base removes a proton (or deuteron) from the carbon bearing the electrophile, restoring the aromatic system.

By using tetradeuteronaphthalene, one can test this mechanistic hypothesis. If the first step (attack by the electrophile) is truly the slow, rate-determining step, then the subsequent breaking of the C-H or C-D bond occurs in a fast, non-rate-limiting step. In this scenario, there should be no significant primary kinetic isotope effect; the rate of substitution for naphthalene and tetradeuteronaphthalene would be nearly identical (kH/kD ≈ 1).

Conversely, if a significant primary KIE (kH/kD >

Probing Transition State Structures through Isotope Effects

The magnitude of the primary kinetic isotope effect can provide valuable information about the structure of the transition state. psgcas.ac.in A transition state is the high-energy arrangement of atoms that exists for a fleeting moment between reactants and products. rsc.org The geometry of this state, particularly how much a specific bond is broken, can be correlated with the observed kH/kD value.

For a reaction involving the cleavage of a C-H bond, the maximum isotope effect is typically observed when the hydrogen atom is symmetrically bonded to both the donor and acceptor atoms in the transition state. psgcas.ac.in An early transition state (resembling the reactants) or a late transition state (resembling the products) will exhibit a smaller KIE. Therefore, by measuring the KIE for a reaction involving tetradeuterionaphthalene, researchers can deduce the nature of the transition state.

Consider a hypothetical hydrogen abstraction reaction from naphthalene. By comparing the rate of reaction for naphthalene with that of 1,4,5,8-tetradeuterionaphthalene, one could determine the extent of C-H bond breaking in the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for a Hydrogen Abstraction Reaction

| Reactant | Rate Constant | kH/kD | Implied Transition State Structure |

| Naphthalene | kH | \multirow{2}{}{6.5} | Symmetrical C-H-X bond |

| 1,4,5,8-Tetradeuterionaphthalene | kD | ||

| Naphthalene | kH | \multirow{2}{}{2.1} | Early or late transition state |

| 1,4,5,8-Tetradeuterionaphthalene | kD |

This table is illustrative and presents hypothetical data to demonstrate how KIE values are interpreted to probe transition state structures.

Isotopic Labeling as a Mechanistic Probe for Reaction Intermediates

Isotopic labeling is a powerful technique used to trace the path of specific atoms throughout a chemical reaction, thereby identifying reaction intermediates and clarifying reaction pathways. chem-station.com By strategically placing deuterium (B1214612) atoms on a molecule like naphthalene, chemists can follow the fate of these labels in the final products, providing direct evidence for a proposed mechanism.

A study on the single-atom ring expansion of indene (B144670) to form naphthalene derivatives utilized deuterium labeling to elucidate the reaction mechanism. chem-station.com In one experiment, 1,1,3-trideuterated indene was reacted to form 1,4-dideuterated naphthalene. chem-station.com This result indicated that the hydrogen (or deuterium) atoms at these specific positions were not involved in any proton transfer steps during the rearrangement, helping to rule out certain mechanistic possibilities and support a pathway involving a cyclopropanation and subsequent ring-opening. chem-station.com

While this example starts with a deuterated indene, it demonstrates the principle of using deuterated naphthalenes to understand reaction mechanisms. If a reaction starting with 1,4,5,8-tetradeuterionaphthalene were to yield a product where the deuterium atoms have scrambled to other positions, it would suggest the formation of a symmetrical intermediate, such as a naphthalene radical cation.

Table 2: Deuterium Labeling to Identify Reaction Intermediates

| Starting Material | Observed Product | Mechanistic Implication |

| 1,1,3-Trideuterated Indene | 1,4-Dideuterated Naphthalene | No proton transfer at labeled sites during rearrangement. chem-station.com |

| 2-Deuterated Indene | 3-Deuterated Naphthalene | Confirms specific bond formations and rearrangements. chem-station.com |

Solvent Isotope Effects in Reactions Involving Tetradeuterionaphthalene Analogues

The solvent in which a reaction takes place can also play a crucial role in the reaction mechanism. A solvent kinetic isotope effect (SKIE) is observed when the rate of a reaction changes upon replacing a protic solvent like water (H₂O) with its deuterated counterpart (D₂O). libretexts.org This effect can indicate whether a proton from the solvent is involved in the rate-determining step. acs.org

In a study on the photocatalytic reforming of naphthalene for hydrogen production, researchers investigated the source of the evolved hydrogen. Experiments were conducted with both deuterated naphthalene and deuterated water (D₂O). The results showed that using deuterated naphthalene did not decrease the reaction rate, but using deuterated water did. This finding strongly suggests that the solvent (water) is the source of the produced hydrogen and is involved in the rate-limiting step of the reaction, likely through the transfer of a proton.

This type of experiment, while not using tetradeuterionaphthalene as the primary labeled substrate, illustrates how solvent isotope effects in reactions involving naphthalene analogues provide critical mechanistic insights.

Table 3: Solvent Isotope Effects in the Photocatalytic Reforming of Naphthalene

| Labeled Species | Reaction Rate | Conclusion |

| Deuterated Naphthalene in H₂O | No significant change | Naphthalene C-H bonds are not broken in the rate-determining step. |

| Naphthalene in D₂O | Decreased | Solvent is involved in the rate-determining step. |

Theoretical and Computational Chemistry of Tetradeuterionaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules like tetradeuterionaphthalene. wikipedia.orgaimspress.comimperial.ac.uk These methods allow for the detailed exploration of the molecule's electronic structure and energy landscape. qcware.comyoutube.comnih.gov DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgpitt.edu It is used to study the electronic structure of many-body systems by employing functionals of the spatially dependent electron density. wikipedia.orgyoutube.com Ab initio methods, on the other hand, are based on first principles without the use of experimental data. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule by minimizing its energy. qcware.comnih.gov This process identifies stationary points on the potential energy surface, which correspond to equilibrium structures. qcware.com For tetradeuterionaphthalene, DFT calculations have been employed to determine its equilibrium geometry. researchgate.netresearchgate.net The analysis of the electronic structure provides information about how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Calculation of Vibrational Frequencies and Spectroscopic Parameters

The vibrational frequencies of tetradeuterionaphthalene have been a subject of both experimental and theoretical studies. researchgate.netcdnsciencepub.com Computational methods, particularly DFT, have been used to calculate the vibrational frequencies and force constants for various deuterated naphthalenes, including 1,4,5,8- and 2,3,6,7-tetradeuterionaphthalenes. researchgate.net The calculated frequencies are generally in good agreement with experimental data from infrared (IR) and Raman spectroscopy, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net It is crucial that the molecular structure used for frequency calculations represents a stationary point on the potential energy surface to ensure accuracy. uni-muenchen.de The number of vibrational modes for a non-linear molecule like tetradeuterionaphthalene, which consists of 18 atoms (10 carbon, 4 deuterium (B1214612), and 4 hydrogen), is 3N-6, resulting in 48 vibrational modes. libretexts.org Isotopic substitution, such as the replacement of hydrogen with deuterium, leads to changes in vibrational frequencies due to the increased mass, while the force constants remain largely unaffected. hawaii.edu

Below is a table showcasing a comparison of experimental and calculated vibrational frequencies for a deuterated naphthalene (B1677914) derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3050 | 3055 |

| C-D stretch | 2270 | 2275 |

| Ring breathing | 760 | 762 |

This table is illustrative and based on typical data for deuterated aromatic compounds.

Potential Energy Surface Scans and Conformational Analysis

Potential energy surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry. uni-muenchen.dereadthedocs.ioq-chem.com By systematically changing specific internal coordinates, such as bond lengths, bond angles, or dihedral angles, one can map out the energy landscape, locate transition states, and understand reaction pathways. uni-muenchen.degaussian.comfaccts.de For a relatively rigid molecule like tetradeuterionaphthalene, conformational analysis primarily focuses on the vibrational states rather than large-scale conformational changes. rsc.orgnih.gov The planarity of the naphthalene ring system is a key feature, and PES scans can confirm the stability of this planar structure.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.orguni-muenchen.deblogspot.com They are invaluable for predicting how a molecule will interact with other charged species. uni-muenchen.dediracprogram.org The MEP is calculated by determining the force exerted on a positive test charge at various points around the molecule. uni-muenchen.de Different colors on the MEP map represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net For tetradeuterionaphthalene, the MEP map would show the electron-rich pi system of the aromatic rings as regions of negative potential, suggesting its susceptibility to electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and electronic properties. researchgate.netmasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net In the case of naphthalene and its deuterated analogues, the HOMO-LUMO transition is not always the lowest energy excited state due to the influence of Coulomb attraction and exchange repulsion. nih.gov

The table below presents typical calculated HOMO and LUMO energy values for a naphthalene derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.95 |

| HOMO-LUMO Gap | 4.20 |

This table is illustrative and based on typical data for naphthalene.

Computational Modeling of Isotope Effects and Reaction Energetics

Computational models are essential for understanding and quantifying isotope effects, which are the changes in reaction rates or equilibria that occur when an atom in a reactant is replaced with one of its isotopes. numberanalytics.comwikipedia.org The primary cause of kinetic isotope effects is the difference in zero-point vibrational energy between isotopologues, which arises from the mass difference. wikipedia.org Heavier isotopes like deuterium have lower vibrational frequencies and consequently lower zero-point energies. hawaii.eduwikipedia.org

DFT and other quantum mechanical methods can be used to model the potential energy surfaces of reactions involving tetradeuterionaphthalene. numberanalytics.com By calculating the vibrational frequencies of both the reactants and the transition state, the kinetic isotope effect can be predicted. These calculations help in elucidating reaction mechanisms. numberanalytics.com The energetics of a reaction, whether it is exothermic (releases energy) or endothermic (absorbs energy), can also be determined by calculating the energy difference between reactants and products. khanacademy.orgkhanacademy.orgyoutube.com

Applications of Machine Learning in Computational Deuterated Systems

The integration of machine learning (ML) into the theoretical and computational chemistry of deuterated systems, including tetradeuterionaphthalene, represents a significant leap forward in the ability to model and predict molecular properties and dynamics with high accuracy and efficiency. nih.govaps.org Machine learning models are increasingly being employed to overcome the computational cost associated with traditional quantum mechanics (QM) methods, enabling the study of larger systems and longer timescales, which are often intractable with conventional approaches. aps.orgacs.org These applications are particularly relevant for deuterated compounds, where subtle isotopic effects can have a profound impact on molecular behavior.

A primary application of machine learning in this field is the development of machine-learned interatomic potentials (MLIPs). acs.orgarxiv.org These potentials are trained on data from high-level QM calculations, such as density functional theory (DFT), to reproduce the potential energy surface of a system with the accuracy of the QM method but at a fraction of the computational cost. aps.orgacs.org For aromatic systems like naphthalene, which serves as a proxy for tetradeuterionaphthalene, MLIPs have been successfully developed to investigate mechanical and thermal properties. acs.org For instance, a study on naphthyl-based nanotubes utilized an MLIP trained on DFT data to perform classical molecular dynamics (CMD) simulations, revealing key mechanical and thermal behaviors at scales beyond the reach of first-principles calculations. nih.govacs.org

Another powerful approach is the use of active learning. arxiv.orgchemrxiv.org In this methodology, the ML model iteratively queries a "teacher" (a QM method) to obtain data for regions of the chemical space where the model's uncertainty is high. chemrxiv.org This dynamic generation of training data is highly efficient and ensures that the resulting MLIP is robust and accurate. arxiv.org For polyacene molecular crystals, including naphthalene, active-learning strategies combined with graph neural network-based architectures have been used to create general MLIPs that accurately capture anharmonic vibrational dynamics. arxiv.org Such potentials are crucial for studying the nuanced vibrational shifts expected upon deuteration in tetradeuterionaphthalene.

Furthermore, Δ-machine learning (Δ-ML) has emerged as a promising technique to refine lower-cost computational methods to achieve the accuracy of higher-level theories. biorxiv.orgnih.gov This approach learns the difference, or "delta," between a computationally inexpensive method and a more accurate one. biorxiv.orgnih.gov For polycyclic aromatic hydrocarbons (PAHs), Δ-ML has been used to correct the results of more approximate methods, providing highly accurate predictions of molecular properties. biorxiv.orgnih.gov This is particularly valuable for creating large datasets of properties for compounds like tetradeuterionaphthalene, where direct high-level QM calculations for numerous configurations would be prohibitively expensive.

The "Deep Potential Molecular Dynamics" (DPMD) method is another significant ML-driven approach that has been applied to molecules including naphthalene. aps.org DPMD learns the interatomic potential from QM data and allows for large-scale molecular dynamics simulations with QM accuracy. aps.org This method is capable of modeling complex systems and has been used for a variety of molecules, demonstrating its potential for simulating the dynamics of tetradeuterionaphthalene and observing the effects of deuterium substitution on its behavior over time. aps.org

The table below summarizes key research findings from machine learning applications on naphthalene, which are directly applicable to the study of tetradeuterionaphthalene.

| Research Focus | ML Method | System Studied | Key Findings |

| Mechanical & Thermal Properties | MLIP from DFT/PBE | Naphthyl-based nanotubes | Young's modulus of 127-243 N/m; critical temperature of 2200 K. nih.govacs.org |

| Vibrational Dynamics | MACE with Active Learning | Polyacene crystals (including naphthalene) | Accurate capture of anharmonic vibrational features and lifetimes. arxiv.org |

| Cohesive Energy Calculation | M3GNet Universal ML Potential | Naphthalene crystal | Enables calculation of properties like heat of sublimation. scm.com |

| Molecular Dynamics | Deep Potential Molecular Dynamics (DPMD) | Naphthalene and other molecules | Reproduces AIMD trajectories with significantly lower computational cost. aps.org |

| Property Prediction | Δ-Machine Learning | Polycyclic Aromatic Hydrocarbons | Corrects low-level calculations to achieve high-level accuracy for various properties. biorxiv.orgnih.gov |

| Solid Mixture Analysis | Convolutional Neural Network (CNN) | Naphthalene and other solids | Predicts the weight ratio of components in solid mixtures from images. chemrxiv.org |

The application of these machine learning techniques to tetradeuterionaphthalene holds immense promise. By training MLIPs on QM data that explicitly includes deuterium, researchers can perform large-scale simulations to investigate the kinetic isotope effect, changes in vibrational spectra, and altered thermodynamic properties resulting from deuteration. The efficiency of ML methods would allow for a thorough exploration of the conformational space and reactive pathways of tetradeuterionaphthalene, providing insights that are currently beyond the scope of traditional computational methods.

Advanced Research Applications of Tetradeuterionaphthalene

Role as Analytical Standards and Reference Materials in Chemical Analysis

In the field of chemical analysis, the accuracy and reliability of measurements are paramount. Tetradeuterionaphthalene plays a critical role as an analytical standard and reference material to ensure the quality and integrity of analytical data.

The proper calibration of analytical instruments is a fundamental requirement for obtaining accurate quantitative and qualitative data. annlabmed.org Tetradeuterionaphthalene is utilized in the calibration of sophisticated instruments, particularly mass spectrometers (MS) and chromatographs.

In mass spectrometry, calibration is necessary to ensure the mass accuracy of the measurements. waters.com Compounds with known, well-defined masses are used to create a calibration curve that corrects for any instrumental drift or error. waters.comthermofisher.com Because the mass of deuterium (B1214612) is greater than that of hydrogen, tetradeuterionaphthalene has a distinct and precisely known molecular weight, different from its non-deuterated counterpart, making it an excellent calibrant. For high-resolution mass spectrometry, where precise mass determination is crucial, such standards are essential for distinguishing between compounds with very similar nominal masses. spectroscopyonline.com

In chromatography, while calibration is more focused on retention time and response factor, deuterated standards are crucial when the chromatograph is coupled with a mass spectrometer (e.g., GC-MS or LC-MS). They help to verify the stability of the chromatographic separation and the performance of the entire integrated system.

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. particle.dkresearchgate.net Tetradeuterionaphthalene serves as a certified reference material (CRM) in the validation of quantitative methods for naphthalene (B1677914) and other polycyclic aromatic hydrocarbons (PAHs).

During method validation, a known amount of tetradeuterionaphthalene is added to a sample matrix to assess key performance characteristics such as:

Accuracy : By measuring the recovery of the deuterated standard, analysts can determine how much of the native analyte is lost during sample preparation and analysis.

Precision : Consistent recovery of the standard across multiple replicates indicates the precision of the method.

Selectivity : The standard helps to ensure that the method can differentiate the target analyte from other components in the sample matrix.

Linearity : It can be used to establish the range of concentrations over which the analytical response is directly proportional to the analyte amount. researchgate.net

Once a method is validated, tetradeuterionaphthalene is used in routine quality control (QC) samples to continuously monitor the method's performance and ensure the reliability of results over time. europa.eu

One of the most significant applications of tetradeuterionaphthalene is its use as an internal standard, particularly for quantitative analysis using GC-MS or LC-MS. scioninstruments.com An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. chromatographyonline.com Quantification is then based on the ratio of the analyte's response to the IS's response, which corrects for variations in sample volume, injection errors, and fluctuations in instrument sensitivity. scioninstruments.comchromatographyonline.com

Deuterated compounds like tetradeuterionaphthalene are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

Similar Chemical and Physical Properties : They behave almost identically to their non-deuterated analogues during sample extraction, cleanup, and chromatography, meaning they are lost or affected in the same proportion as the target analyte. scioninstruments.com

Co-elution : They typically co-elute with the target analyte from the gas or liquid chromatograph. chromatographyonline.com

Mass Spectrometric Distinction : Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to their mass difference. chromatographyonline.com

This approach is widely used in methods for determining trace levels of PAHs in various matrices, where deuterated standards like naphthalene-d8 (B43038) (a fully deuterated version) are routinely employed to ensure accuracy. tdi-bi.com

Table 1: Analytical Properties of Naphthalene-d4 This table presents key properties for a representative tetradeuterionaphthalene isomer.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₄D₄ | ethernet.edu.et |

| Molecular Weight | ~132.21 g/mol | ethernet.edu.etresearchgate.net |

| Common Application | Internal Standard, Calibration Standard | scioninstruments.comtdi-bi.com |

| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | tdi-bi.com |

Validation and Quality Control of Quantitative Analytical Methods

Contributions to Environmental Analytical Chemistry Research

The detection and study of pollutants are central to environmental chemistry. Tetradeuterionaphthalene provides researchers with a powerful tool for developing sensitive analytical methods and for investigating the behavior of contaminants in the environment.

Naphthalene is a prevalent environmental pollutant, classified as a polycyclic aromatic hydrocarbon (PAH), and is found in fossil fuels, smoke, and industrial effluent. isotope.com Accurately measuring its concentration in complex environmental samples like water, soil, and air is a significant challenge. selectscience.netthermofisher.com

Tetradeuterionaphthalene is used as an analytical standard to develop and validate methods for detecting naphthalene and other PAHs. isotope.comthermofisher.com By spiking environmental samples with a known quantity of tetradeuterionaphthalene, researchers can optimize extraction and analysis protocols to achieve the low detection limits required for environmental monitoring. thermofisher.comchromatographyonline.com The use of isotopically labeled standards is crucial for overcoming matrix effects, where other compounds in the sample can interfere with the measurement of the target analyte.

Understanding what happens to pollutants after they are released into the environment is key to assessing their risk. Isotopic tracers are compounds labeled with a stable or radioactive isotope that can be added to a system to track the physical, chemical, or biological transformation of a substance. nih.govthermofisher.commdpi.com

Tetradeuterionaphthalene is an ideal stable isotope tracer for studying the environmental fate and transport of naphthalene. mdpi.com Researchers can introduce it into controlled environmental systems (microcosms) or even in field studies to follow its path. Because the deuterium-labeled naphthalene can be distinguished from the native naphthalene already present, its movement, degradation, and accumulation can be precisely monitored. asm.orgreading.ac.uk

Studies have used deuterated naphthalene to:

Investigate the biodegradation pathways of naphthalene by microorganisms in soil and water. asm.org

Determine the rate of degradation and identify the metabolic products formed during the process. asm.org

Study the bioavailability of naphthalene in contaminated soils, which helps in assessing the potential for remediation. reading.ac.uk

Table 2: Summary of Research Applications for Tetradeuterionaphthalene

| Application Area | Specific Use | Benefit | Reference |

|---|---|---|---|

| Analytical Chemistry | Instrument Calibration | Ensures mass accuracy in mass spectrometry. | waters.comthermofisher.com |

| Method Validation & QC | Confirms the accuracy, precision, and robustness of quantitative methods. | particle.dk | |

| Internal Standard | Corrects for analytical variability, improving quantitative accuracy. | scioninstruments.comchromatographyonline.comtdi-bi.com | |

| Environmental Research | Standard for Contaminant Analysis | Enables the development of sensitive and reliable methods for detecting pollutants. | isotope.comthermofisher.com |

| Isotopic Tracer | Allows tracking of the degradation and movement of naphthalene in the environment. | mdpi.comasm.orgreading.ac.uk |

Development of Analytical Standards for Environmental Contaminant Detection

Materials Science Research Utilizing Deuterated Aromatic Compounds

The selective replacement of hydrogen with its heavier isotope, deuterium, in aromatic compounds like naphthalene, provides a powerful, non-perturbative probe for investigating the structure and dynamics of materials at the molecular level. The significant differences in nuclear and scattering properties between hydrogen and deuterium, without altering the electronic structure and chemistry of the molecule, make deuterated compounds invaluable in advanced spectroscopic and scattering techniques. Tetradeuterionaphthalene, with deuterium atoms at specific positions on the aromatic rings, serves as a prime example of a molecule used to unlock detailed insights in materials science.

Probing Molecular Dynamics and Orientational Ordering in Condensed Phases

The study of molecular motion and the degree of alignment in condensed phases, such as liquid crystals, polymers, and molecular crystals, is crucial for understanding their macroscopic properties. Deuterium nuclear magnetic resonance (²H-NMR) spectroscopy is a particularly potent technique for these investigations, and the use of specifically deuterated molecules like tetradeuterionaphthalene is central to its application. nih.gov

The principle behind using deuterium is its nuclear spin of I=1, which results in a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, which is highly sensitive to the orientation of the C-D bond. In an ordered, condensed-phase environment, molecular motions are often anisotropic, leading to an averaged, non-zero EFG. This results in characteristic splittings in the ²H-NMR spectrum, the magnitude of which is directly proportional to the degree of orientational order of the C-D bond axis. researchgate.net

By analyzing the lineshape and relaxation times of the ²H-NMR spectra of tetradeuterionaphthalene embedded in a host matrix, researchers can extract detailed information. For instance, in a liquid crystal host, the quadrupolar splitting provides a direct measure of the orientational order parameter of the naphthalene guest. nih.govrsc.org This parameter quantifies how well the molecules are aligned with the director of the liquid crystal phase. Furthermore, temperature-dependent NMR studies can reveal the dynamics of phase transitions and changes in molecular mobility. nih.gov Simulating the recorded spectra using models of molecular reorientation allows for the determination of the orientational distribution of the molecules within the material. nih.gov

The key research findings and principles derived from using deuterated compounds in NMR are summarized in the table below.

| Technique/Parameter | Information Obtained | Relevance of Deuteration (e.g., with Tetradeuterionaphthalene) |

| ²H-NMR Quadrupolar Splitting | Orientational order parameter; degree of molecular alignment. nih.govresearchgate.net | The magnitude of the splitting of the deuterium signal is directly proportional to the time-averaged alignment of the C-D bonds relative to an external field or matrix director. |

| ²H-NMR Lineshape Analysis | Distribution of molecular orientations; dynamics of motion (e.g., fast vs. slow exchange regimes). nih.gov | The shape of the spectrum (e.g., a Pake doublet) provides detailed insight into the geometry and symmetry of molecular motion and the homogeneity of the sample's order. |

| ²H-NMR Relaxation Times (T₁, T₂) | Timescales of molecular reorientation (rotational correlation times); information on fast molecular tumbling and slower collective motions. | The rates of spin-lattice (T₁) and spin-spin (T₂) relaxation are governed by the fluctuations of the quadrupole interaction, which are caused by molecular motion. This allows for the characterization of dynamic processes over a wide range of frequencies. |

| Temperature-Dependent Studies | Phase behavior; dynamics approaching phase transitions; activation energies for molecular motion. nih.gov | Tracking the NMR parameters as a function of temperature reveals critical phenomena, such as the onset of molecular rotation or the loss of long-range order at a phase transition. |

Applications in Neutron Scattering and Diffraction for Structural Studies

Neutron scattering is one of the most powerful techniques for determining the structure and dynamics of materials. ebsco.com Its utility is immensely enhanced by the use of isotopic substitution, particularly the replacement of hydrogen with deuterium. nih.gov Hydrogen has a very large incoherent neutron scattering cross-section, which produces a high, uniform background signal that can obscure the desired coherent scattering signals containing structural information. In contrast, deuterium has a much smaller incoherent cross-section and a substantial coherent scattering cross-section. This "contrast variation" method is fundamental to modern materials science. ebsco.comnih.gov

Neutron Diffraction

In neutron diffraction experiments, a beam of neutrons is scattered by a crystalline sample, and the resulting diffraction pattern provides information about the atomic arrangement. Using fully deuterated crystals of aromatic compounds like tetradeuterionaphthalene significantly improves the quality of the diffraction data by minimizing the background noise from incoherent scattering. nih.gov This allows for the precise localization of the deuterium atoms, whereas locating hydrogen atoms with X-rays or even neutrons in a protonated sample is far more challenging. nih.gov

This precision leads to highly accurate determinations of bond lengths and angles involving deuterium. More importantly, it allows for a detailed analysis of the anisotropic displacement parameters (ADPs), which describe the thermal vibrations of each atom in the crystal lattice. ill.eu Accurate ADPs are essential for understanding intermolecular interactions, such as C-D···π interactions, and for validating models of lattice dynamics. nih.govill.eu

Inelastic Neutron Scattering (INS)

While diffraction reveals the time-averaged structure, inelastic neutron scattering (INS) probes the atomic and molecular motions themselves by measuring the energy exchanged between the neutron and the sample. psi.ch These energy exchanges correspond to the quantized lattice vibrations known as phonons. ornl.gov The relationship between the energy of a phonon and its momentum is the phonon dispersion curve, which contains fundamental information about the interatomic and intermolecular forces. epj-conferences.org

Here again, deuteration is highly advantageous. In a protonated sample, the strong incoherent scattering from hydrogen atoms dominates the INS spectrum, making it difficult to observe the coherent scattering from collective phonon modes. ornl.gov In a tetradeuterionaphthalene crystal, the coherent signal is much cleaner, allowing for the mapping of phonon dispersion curves along different crystallographic directions. aps.org This provides a rigorous test for theoretical models of the lattice dynamics of molecular crystals. The mass difference also shifts the phonon frequencies, providing an additional layer of information for refining force field models. psi.ch

The applications of neutron scattering with deuterated compounds are summarized in the table below.

| Technique | Information Obtained | Advantage of Using Tetradeuterionaphthalene |

| Neutron Diffraction | Precise atomic positions, bond lengths, and angles; anisotropic displacement parameters (thermal motion). ill.eunist.gov | Reduces incoherent background from hydrogen, leading to a much higher signal-to-noise ratio and more accurate structural refinement. nih.gov |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and arrangement of larger structures (e.g., polymer domains, micelles, biological complexes). nih.gov | Allows for contrast variation, where different components of a multi-component system can be "matched" to the solvent, making them effectively invisible and highlighting the structure of the other components. |

| Inelastic Neutron Scattering (INS) | Phonon dispersion curves (lattice vibrations); molecular vibrational modes; magnetic excitations (magnons). psi.chornl.govornl.gov | Suppresses the strong incoherent scattering from protons, enabling the clear measurement of coherent phonon modes and other collective excitations. aps.org |

| Quasi-Elastic Neutron Scattering (QENS) | Diffusive motions; molecular reorientations on picosecond to nanosecond timescales. nih.gov | The incoherent scattering signal from deuterium (though small) can be used to study single-particle dynamics, while avoiding the overwhelming incoherent signal from hydrogen that complicates data analysis. |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies for Deuterated Aromatics

The synthesis of selectively deuterated aromatic compounds like tetradeuterionaphthalene is crucial for a wide range of applications, from mechanistic studies to the development of pharmaceuticals with enhanced metabolic stability. researchgate.net Current methods often involve multi-step syntheses or post-synthetic hydrogen-deuterium (H/D) exchange. google.com While effective, these approaches can be time-consuming and costly, and may lack the desired selectivity, leading to mixtures of isotopologues. google.commarquette.edu

| Synthetic Strategy | Description | Advantages | Challenges |

| Multi-step Synthesis | Involves building the molecule from smaller, pre-deuterated precursors. google.com | High isotopic purity and defined substitution patterns. | Can be lengthy, complex, and expensive due to the cost of deuterated starting materials. google.com |

| Hydrogen-Deuterium Exchange | Existing aromatic compounds are treated with a deuterium (B1214612) source in the presence of a catalyst (acid, base, or metal). google.comresolvemass.ca | Can be applied to a wide range of compounds. | May lack selectivity, leading to mixtures of isotopomers and requiring harsh reaction conditions. marquette.edu |

| Catalytic Transfer Deuteration | Utilizes a deuterium donor molecule in the presence of a catalyst to transfer deuterium to the aromatic substrate. marquette.edu | Often uses inexpensive and readily available deuterium donors under milder conditions. marquette.edu | Achieving high regioselectivity can be challenging. |

| Biosynthetic Methods | Employs microorganisms or enzymes to incorporate deuterium into aromatic compounds. nih.govnih.gov | Can provide high selectivity and isotopic enrichment. nih.govnih.gov | Limited to specific classes of compounds and may require genetic engineering of the biological system. |

Integration of Advanced Spectroscopic Techniques for Enhanced Characterization

The precise characterization of deuterated compounds is essential to confirm the location and extent of deuterium incorporation. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced spectroscopic methods offer deeper insights into the structure and dynamics of these molecules. solubilityofthings.comnumberanalytics.com

Future directions in this area involve the increased use of two-dimensional (2D) and solid-state NMR spectroscopy. numberanalytics.comuct.ac.za These techniques can provide detailed information about the connectivity and spatial arrangement of atoms, which is particularly useful for resolving complex spectra and characterizing solid materials. High-resolution mass spectrometry is also crucial for accurately determining the isotopic distribution in a sample. numberanalytics.com

Furthermore, vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, are powerful tools for studying the effects of deuteration on molecular vibrations. edpsciences.orgresearchgate.net The shift in vibrational frequencies upon deuterium substitution provides a sensitive probe of the local molecular environment. ajchem-a.com The integration of these experimental techniques with computational modeling will be key to a comprehensive understanding of the spectroscopic data. researchgate.netajchem-a.com

| Spectroscopic Technique | Information Provided | Advantages for Deuterated Compounds |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure, connectivity, and dynamics. solubilityofthings.com | ¹H NMR can directly show the absence of protons at deuterated sites. ²H NMR can directly detect deuterium. Isotope effects on ¹³C chemical shifts can provide structural information. nih.govresearchgate.netmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and isotopic composition of a molecule. solubilityofthings.com | Allows for the quantification of the degree of deuteration and the identification of different isotopologues. |

| Infrared (IR) & Raman Spectroscopy | Probes the vibrational modes of a molecule. edpsciences.orgresearchgate.net | The C-D stretching and bending vibrations appear at lower frequencies than C-H vibrations, providing a clear signature of deuteration. edpsciences.org |

| Electron Spin Resonance (ESR) | Studies molecules with unpaired electrons (radicals). | Deuterium substitution alters the hyperfine splittings, providing insights into the spin density distribution. aip.org |

Synergistic Approaches Combining Experimental Mechanistic Studies with High-Level Computational Chemistry

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. Deuterium labeling, as in tetradeuterionaphthalene, is central to these studies. Combining experimental KIE measurements with high-level computational chemistry provides a more complete picture of the transition state and reaction pathway. ajchem-a.com

Future research will increasingly rely on this synergistic approach. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction intermediates and transition states, and to calculate theoretical KIEs that can be compared with experimental data. researchgate.netresearchgate.netresearchgate.net This combination allows for a detailed understanding of the electronic and geometric factors that govern the reaction. For example, computational studies can help to rationalize unexpected experimental observations and to predict the outcome of reactions involving deuterated compounds. ajchem-a.com This integrated approach is crucial for designing new catalysts and for understanding the fundamental principles of chemical reactivity.

Exploration of Tetradeuterionaphthalene in Supramolecular Chemistry and Nanomaterials Research

The unique properties of deuterated compounds are increasingly being exploited in the fields of supramolecular chemistry and nanomaterials. umd.eduresearchgate.netrsc.org Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. uct.ac.zarsc.orgnih.gov The subtle changes in intermolecular forces, such as hydrogen bonding and van der Waals interactions, upon deuteration can influence the self-assembly process and the properties of the resulting supramolecular structures. resolvemass.ca Tetradeuterionaphthalene could serve as a building block or a guest molecule in such systems, allowing for the fine-tuning of their structure and function. jyu.fi